molecular formula C12H10F3N3 B14879635 4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine

4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine

Cat. No.: B14879635
M. Wt: 253.22 g/mol
InChI Key: MMYZXVMXKHFZJB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group (-CF3) attached to the pyrimidine ring significantly enhances the compound’s chemical and biological properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions. This reaction is carried out in the presence of a copper catalyst, such as Cu(OTf)2, and a base like DBU in acetonitrile at 35°C .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be fine-tuned to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized pyrimidines.

Scientific Research Applications

4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Another trifluoromethylated compound with similar properties but different applications.

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have a pyridine ring instead of a pyrimidine ring.

Uniqueness

4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine is unique due to its specific structure, which combines the trifluoromethyl group with a pyrimidine ring. This combination enhances its chemical stability, biological activity, and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H10F3N3/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3,(H2,16,17,18)

InChI Key

MMYZXVMXKHFZJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

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